1-(3,5-dichlorophenyl)Pyrrolidine
Description
1-(3,5-Dichlorophenyl)pyrrolidine is a pyrrolidine derivative featuring a 3,5-dichlorophenyl substituent. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability. The 3,5-dichlorophenyl group introduces electron-withdrawing chlorine atoms, which may influence electronic properties, lipophilicity, and receptor binding.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.1 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
InChI Key |
PVWBSMHATJNYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs: 1-(3,5-Dibromophenyl)pyrrolidine
The brominated analog, 1-(3,5-dibromophenyl)pyrrolidine, differs only in the halogen atoms (Br vs. Cl). This substitution significantly alters physicochemical properties and reactivity:
Key observations:
- Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electronic effects on the aromatic ring, altering interactions with biological targets.
- Safety : The dibromo analog is classified as an irritant, suggesting similar handling precautions may apply to the dichloro derivative .
Structurally Related Agrochemical: Iprodione
Iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) shares the 3,5-dichlorophenyl group but features an imidazolidine dione core instead of pyrrolidine:
Key observations:
- Core Structure : The imidazolidine dione in iprodione introduces hydrogen-bonding sites (carbonyl groups), enhancing interactions with fungal targets.
- Functional Groups : The isopropylcarbamoyl group in iprodione contributes to its fungicidal activity, whereas pyrrolidine’s nitrogen may facilitate binding in antiparasitic contexts .
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